![molecular formula C19H26FN5O B5518093 2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)
2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol
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Overview
Description
The molecule "2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol" belongs to a class of organic compounds known for their diverse chemical properties and potential pharmacological activities. These compounds often contain piperazine and pyrimidinyl moieties, which are common in drugs acting on the central nervous system, among other therapeutic areas.
Synthesis Analysis
Synthetic approaches to similar compounds often involve multi-step chemical reactions, including condensation, nucleophilic substitution, and reductive amination. For example, chemoenzymatic synthesis routes have been developed for compounds with structural similarities, offering potential antipsychotic properties (Gil, Bosch, & Guerrero, 1997). These methods highlight the importance of stereochemistry and the use of enzymes to achieve high optical yields.
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular geometry, conformation, and intermolecular interactions of similar compounds. X-ray crystallography studies have revealed detailed structural information, such as crystallization patterns and hydrogen bonding, which are crucial for understanding the compound's behavior in solid state (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Chemical Reactions and Properties
Compounds with piperazinyl and pyrimidinyl groups participate in various chemical reactions, including enzymatic resolutions and condensation reactions, which can significantly alter their pharmacological profile. For instance, enzymatic resolution has been used to achieve high optical purity of related compounds, indicating the potential for selective synthesis strategies (Hanson et al., 1994).
Scientific Research Applications
Sustainable Synthesis Applications
- A study by (Mastalir et al., 2016) demonstrated the sustainable synthesis of substituted quinolines and pyrimidines, highlighting the efficiency of a manganese PNP pincer complex in catalyzing reactions with high atom efficiency. This process emphasizes the environmental benefits and practicality of synthesizing such compounds.
Diastereoselective Synthesis
- Research by (Liu et al., 2014) explored the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, showcasing the use of zinc chloride to achieve satisfactory yields and good diastereoselectivity. This illustrates the method's utility in creating structurally complex and functionally diverse compounds.
Condensation Reaction Studies
- A study conducted in 1968 by (Barak, S.) focused on the condensation of 2-aminofluorene with α, ω-dibromoalkanes, leading to the formation of derivatives with potential for further chemical and pharmacological exploration.
Enzymatic Resolution and Synthesis
- The work by (Hanson et al., 1994) on the resolution of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol using lipase-catalyzed reactions underscores the role of enzymatic processes in achieving optical purity, which is crucial for the development of enantiomerically pure pharmaceutical agents.
Condensation and Rearrangement Reactions
- (Sutherland et al., 1973) reported on the condensation of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, leading to a new type of Dimroth rearrangement. This research highlights the chemical versatility and potential for novel reaction pathways in the synthesis of complex molecules.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[4-(ethylamino)pyrimidin-2-yl]-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN5O/c1-2-21-18-7-9-22-19(23-18)25-11-10-24(16(14-25)8-12-26)13-15-5-3-4-6-17(15)20/h3-7,9,16,26H,2,8,10-14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOJNHDWWMAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(C(C2)CCO)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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